molecular formula C8H5BrF2O B029710 2-Bromo-2',4'-difluoroacetophenone CAS No. 102429-07-2

2-Bromo-2',4'-difluoroacetophenone

Cat. No.: B029710
CAS No.: 102429-07-2
M. Wt: 235.02 g/mol
InChI Key: CSGDTHXBRAAOHV-UHFFFAOYSA-N
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Description

2-Bromo-2’,4’-difluoroacetophenone is an organic compound with the molecular formula C₈H₅BrF₂O. It is a fluorinated building block used in various chemical syntheses. The compound is characterized by the presence of bromine and fluorine atoms attached to an acetophenone core, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2’,4’-difluoroacetophenone can be synthesized by reacting 2-bromo-1,3-difluorobenzene with acetic anhydride in an ether solution . The reaction typically requires a catalyst and controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 2-Bromo-2’,4’-difluoroacetophenone involves large-scale reactions using similar reagents and conditions. The process is optimized for efficiency, cost-effectiveness, and safety, adhering to stringent regulatory standards .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2’,4’-difluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohols.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

2-Bromo-2’,4’-difluoroacetophenone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-2’,4’-difluoroacetophenone involves its reactivity due to the presence of bromine and fluorine atoms. These atoms influence the electronic properties of the molecule, making it a versatile intermediate in various chemical reactions. The compound can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-2’,4’-difluoroacetophenone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties make it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Biological Activity

2-Bromo-2',4'-difluoroacetophenone (CAS Number: 102429-07-2) is a synthetic organic compound with notable applications in medicinal chemistry and biological research. Its structure features a bromine atom and two fluorine atoms attached to an acetophenone backbone, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₅BrF₂O
  • Molecular Weight : 235.03 g/mol
  • Melting Point : 31°C to 35°C
  • Flash Point : 51°C

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that this compound may exhibit:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Some studies have indicated potential antibacterial effects against specific strains, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, revealing an IC50 value of approximately 15 µM after 48 hours of treatment. The growth inhibition was associated with increased apoptosis as evidenced by flow cytometry analyses.

Cell LineIC50 (µM)Treatment Duration (h)
MCF-71548
A5491848

Antimicrobial Activity

In another investigation, the compound was evaluated for its antibacterial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a moderate inhibitory effect, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
Escherichia coli75
Staphylococcus aureus100

Safety and Toxicity

Safety assessments indicate that while this compound exhibits promising biological activities, it also poses certain risks. It is classified as a corrosive material and requires careful handling due to potential skin and eye irritation. The compound's toxicity profile suggests that exposure should be minimized, particularly in laboratory settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-2',4'-difluoroacetophenone?

  • Methodological Answer : The compound is typically synthesized via halogenation of a precursor such as 2',4'-difluoroacetophenone. Bromination can be achieved using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under radical-initiated conditions. Catalysts such as FeCl₃ or AlCl₃ may enhance regioselectivity. For example, NBS in CCl₄ with azo initiators (e.g., AIBN) at 60–80°C yields the brominated product. Purification involves column chromatography or recrystallization using solvents like ethanol or hexane/ethyl acetate mixtures .

Q. How is this compound characterized structurally?

  • Methodological Answer : Characterization includes:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding of aromatic protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected m/z for C₈H₅BrF₂O: ~248.95).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch).
  • Elemental Analysis : To validate purity (>95%) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) in a fume hood.
  • Avoid skin/eye contact; wash immediately with water if exposed.
  • Store in airtight, light-resistant containers at 2–8°C.
  • Dispose via halogenated waste protocols due to bromine content .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated solution (e.g., in dichloromethane/hexane).
  • Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL (for small molecules) or WinGX for structure solution. Anisotropic displacement parameters refine heavy atoms (Br, F), and hydrogen atoms are placed geometrically. Validate using R-factor (<5%) and residual electron density maps .

Q. What strategies optimize the regioselectivity of bromination in difluoroacetophenone derivatives?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing fluorine groups direct bromination to the para position via deactivation of meta positions.
  • Catalysts : Lewis acids (e.g., FeCl₃) stabilize transition states, enhancing para-bromination.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution pathways.
  • Kinetic Control : Lower temperatures (0–25°C) minimize side reactions like di-bromination .

Q. How does this compound compare to its chloro or iodo analogs in reactivity?

  • Methodological Answer :

  • Leaving Group Ability : Bromine (Br⁻) is a better leaving group than Cl⁻ but poorer than I⁻, affecting nucleophilic substitution rates.
  • Electrophilicity : The electron-withdrawing effect of fluorine enhances carbonyl electrophilicity, making the compound more reactive than non-fluorinated analogs.
  • Steric Effects : Bulkier halogens (e.g., iodine) may hinder reactions in sterically crowded environments.
  • Comparative Studies : Use kinetic assays (e.g., SN2 reactions with NaSH) to quantify reactivity differences .

Q. What computational methods predict the spectroscopic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software to model geometry-optimized structures (B3LYP/6-311+G(d,p)).
  • NMR Prediction : GIAO method for ¹H/¹³C chemical shifts (correlation with experimental data R² > 0.95).
  • IR Vibrations : Simulate stretching frequencies using harmonic approximations.
  • Software Validation : Compare results with experimental data from PubChem or DSSTox .

Properties

IUPAC Name

2-bromo-1-(2,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGDTHXBRAAOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378933
Record name 2-Bromo-2',4'-difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102429-07-2
Record name 2-Bromo-2',4'-difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Brom-2',4'-difluoracetophenon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1,3-Difluorobenzene (100.0 g, 877 mmol) was added to a solution of bromoacetyl bromide (177.0 g, 870 mmol) and aluminum chloride (118.6 g, 890 mmol) in DCM (50 mL) at about 10-15° C. The reaction was then mixed at about 32° C. for about 2 h and then cooled and then added to 3N HCl (650 mL) at about 5-11° C. The solution was warmed to ambient temperature and the product was extracted with pentane (400 mL). The pentane was washed with pH 7 NaCl buffer, concentrated and filtered to afford the title compound (190.1 g, 91%). 1H NMR (DMSO-d6) δ 8.01 (m, 1 H), 7.46 (m, 1 H), 7.27 (m, 1 H), 4.82 (s, 2 H).
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Yield
91%

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